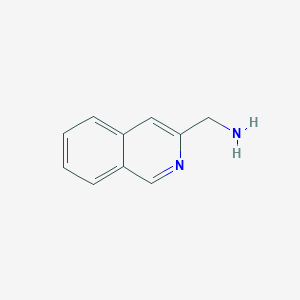

![molecular formula C52H34 B180369 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene CAS No. 172285-79-9](/img/structure/B180369.png)

9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene (PPPA) is a polyaromatic hydrocarbon (PAH) compound that has been studied for its potential uses in various scientific research applications. It is a white crystalline solid with a molecular weight of 514.56 g/mol and a melting point of 254-256 °C. PPPA is known for its high photostability and is used in a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Additionally, PPPA has been investigated for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.

Aplicaciones Científicas De Investigación

Anthraquinones and Derivatives in Marine-Derived Fungi

Anthraquinones and their derivatives, which include compounds structurally related to 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene, are significant for their diverse biological activities. These compounds have been found in marine-derived fungi, showing promise for new therapeutic drugs or daily additives due to their chemical diversity and potential biological activities. They have applications in pharmaceuticals, clothes dyeing, and food colorants, and their roles in human health are being explored for positive and/or negative effects (Fouillaud et al., 2016).

Anthracene Derivatives in Material Chemistry

Anthracene derivatives, closely related to this compound, play a critical role in the development of organic photochemistry, material chemistry, and organic light-emitting devices. These compounds are utilized in optical, electronic, and magnetic switches, and are valuable for probing DNA cleavage in biological systems. They also act as potent anti-cancer drugs and have been studied for their carcinogenic potential (Somashekar Mn & Chetana Pr, 2016).

Toxicity and Occurrence of Oxygenated Polycyclic Aromatic Hydrocarbons in Food

Oxygenated polycyclic aromatic hydrocarbons (OPAHs), which can be structurally related to anthracene derivatives like this compound, have been reviewed for their toxicity and occurrence in food. OPAHs are considered more toxic than their parent PAHs, with notable toxicities such as strong genotoxicity, cytotoxicity, and cardiovascular toxicity. The study highlights the need for evaluating and reducing OPAH-related health risks in food, which may include compounds derived from anthracene (Xin Ma & Shimin Wu, 2022).

Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones

Research on metal complexes of polycyclic aromatic hydrazones, which could theoretically include structures similar to this compound, has indicated significant antibacterial and anticancer activities. These studies underline the importance of exploring the bioactivities of metal complexes with polycyclic aromatic hydrazones for drug development, pointing to a promising area for future research (Ruixue Liu et al., 2022).

Polycyclic Aromatic Hydrocarbons in Foods

A critical review on polycyclic aromatic hydrocarbons (PAHs) in foods discusses their sources, effects, and remediation strategies. PAHs, including compounds related to this compound, have been found to exhibit mutagenic and carcinogenic potentials. Cooking processes are identified as a major source of PAHs in food, with significant implications for food safety and public health. This review emphasizes the importance of process and quality control to reduce PAH ingestion (Samuel Ayofemi Olalekan Adeyeye, 2020).

Propiedades

IUPAC Name |

9-(4-phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H34/c1-3-15-35(16-4-1)37-27-31-39(32-28-37)49-41-19-7-11-23-45(41)51(46-24-12-8-20-42(46)49)52-47-25-13-9-21-43(47)50(44-22-10-14-26-48(44)52)40-33-29-38(30-34-40)36-17-5-2-6-18-36/h1-34H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQHGZHPNCGQJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=C(C=C9)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629301 |

Source

|

| Record name | 10,10'-Di([1,1'-biphenyl]-4-yl)-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172285-79-9 |

Source

|

| Record name | 10,10'-Di([1,1'-biphenyl]-4-yl)-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)